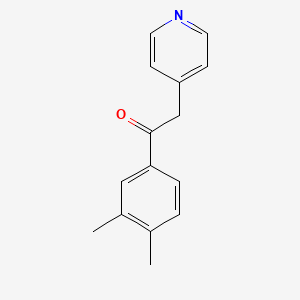
1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound that features a combination of a dimethylphenyl group and a pyridinyl group connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: 3,4-Dimethylbenzaldehyde and 4-pyridylacetic acid.
Condensation Reaction: The aldehyde group of 3,4-Dimethylbenzaldehyde reacts with the carboxylic acid group of 4-pyridylacetic acid under acidic or basic conditions to form the desired ethanone compound.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Optimized Conditions: Control of temperature, pressure, and solvent systems to maximize efficiency.
Scale-Up: Implementation of large-scale reactors and continuous flow systems for mass production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)ethan-1-one would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: It may act as a nucleophile or electrophile in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridinyl group at a different position.
1-(3,4-Dimethylphenyl)-2-(pyridin-2-yl)ethan-1-one: Another positional isomer.
1-(3,4-Dimethylphenyl)-2-(pyridin-4-yl)propan-1-one: Similar structure with an additional carbon in the ethanone bridge.
Properties
CAS No. |
224040-82-8 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C15H15NO/c1-11-3-4-14(9-12(11)2)15(17)10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3 |
InChI Key |
KXMOHFBIDQICAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC2=CC=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




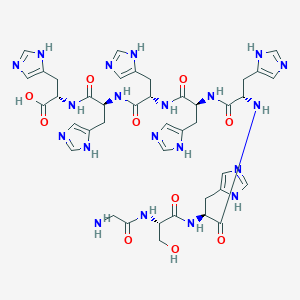

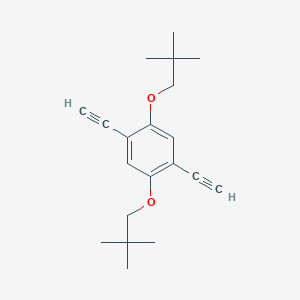
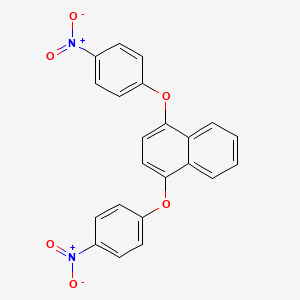
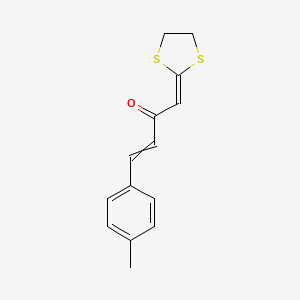
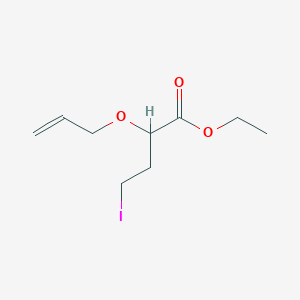
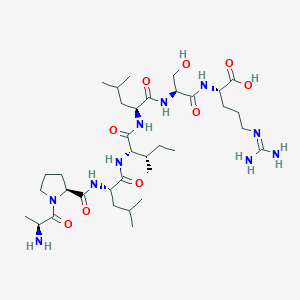
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
